molecular formula C8H6Br2F2O2 B12813338 1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene

1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene

Cat. No.: B12813338
M. Wt: 331.94 g/mol
InChI Key: CPUMUSLJJPYEMV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene is an organic compound with the molecular formula C8H6Br2F2O2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

The synthesis of 1,4-dibromo-2,5-difluoro-3,6-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a dimethoxybenzene precursor. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as nitration or sulfonation to introduce the desired substituents .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-difluoro-3,6-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C8H6Br2F2O2

Molecular Weight

331.94 g/mol

IUPAC Name

1,4-dibromo-2,5-difluoro-3,6-dimethoxybenzene

InChI

InChI=1S/C8H6Br2F2O2/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h1-2H3

InChI Key

CPUMUSLJJPYEMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)F)OC)Br)F

Origin of Product

United States

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